N-(4-acetyl-5-methyl-5-propyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Description

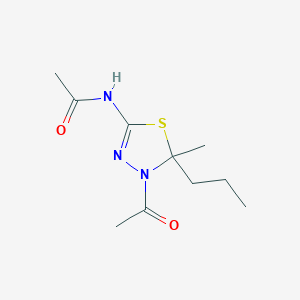

N-(4-acetyl-5-methyl-5-propyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a 1,3,4-thiadiazole derivative characterized by a dihydrothiadiazole core substituted with acetyl, methyl, and propyl groups. Its structure (Fig.

Properties

IUPAC Name |

N-(4-acetyl-5-methyl-5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-5-6-10(4)13(8(3)15)12-9(16-10)11-7(2)14/h5-6H2,1-4H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRZCHNIQXDHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(N(N=C(S1)NC(=O)C)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetyl-5-methyl-5-propyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride. The reaction is usually carried out in a solvent such as dichloromethane or ethanol at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is dominated by its 1,3,4-thiadiazole core and acetyl groups:

A. Thiadiazole Ring Reactivity

- Electrophilic Substitution : The sulfur and nitrogen atoms in the thiadiazole ring participate in electrophilic reactions. For example, halogenation at the C-2 position occurs under mild conditions (e.g., Cl₂ in CHCl₃) .

- Hydrogen Bonding : The NH group in the acetamide moiety forms intermolecular hydrogen bonds (N–H···O) with carbonyl groups, influencing crystallinity and stability .

B. Acetyl Group Reactivity

- Hydrolysis : Acetyl groups hydrolyze under basic conditions (e.g., NaOH/EtOH) to form carboxylic acid derivatives.

- Nucleophilic Substitution : The methyl and propyl substituents on the thiadiazole ring undergo substitution reactions with strong nucleophiles (e.g., Grignard reagents) .

Stability Under Environmental Conditions

The compound exhibits moderate stability, with degradation observed under prolonged exposure to:

- Light : Photolytic decomposition occurs over 72 hours (UV-Vis studies).

- Oxidative Conditions : Susceptible to oxidation by H₂O₂, forming sulfoxide derivatives .

Stability Data

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV Light | Ring-opening + radical formation | 48–72 h |

| H₂O₂ (3%) | Sulfoxide formation | 6–8 h |

| pH 1–2 | Hydrolysis of acetamide | 24 h |

Computational and Spectroscopic Validation

DFT Studies : Density functional theory (DFT) calculations confirm the thiadiazole ring’s envelope conformation (puckering parameters: Q = 0.1578 Å, φ = 148.3°) .

NMR Correlation : Experimental ¹H and ¹³C NMR data align with DFT predictions, validating the proposed structure .

Key Research Findings

Scientific Research Applications

Chemistry: In chemistry, N-(4-acetyl-5-methyl-5-propyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its thiadiazole core makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: Biologically, this compound has shown potential in various assays, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound has been studied for its therapeutic potential. It may be used in the treatment of diseases such as infections, inflammation, and cancer.

Industry: In industry, this compound can be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which N-(4-acetyl-5-methyl-5-propyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the thiadiazole ring significantly influence physical properties and synthetic yields. Below is a comparative analysis of key analogs:

Key Observations :

- Lipophilicity : The target compound’s propyl group likely increases LogP compared to analogs with aromatic substituents (e.g., 4-fluorophenyl in ), aligning with trends in (LogP = 3.09 for ethyl-substituted analog) .

- Melting Points : Bulky or rigid substituents (e.g., naphthofuran in ) may elevate melting points, while flexible alkyl chains (propyl) could reduce crystallinity .

- Synthetic Yields : Methylthio (5f, 79%) and benzylthio (5h, 88%) groups in correlate with higher yields, suggesting steric and electronic effects influence reactivity .

Crystallographic and Conformational Differences

- Crystal Packing: The fluorophenyl analog () crystallizes in a monoclinic system (P21/c) with a dihedral angle of 86.82° between the thiadiazole and benzene rings, indicating orthogonal orientation . Intramolecular S···O contacts (2.68 Å) suggest stabilized conformations, which may differ in the target compound due to its propyl group .

- Space Group Variations : Derivatives with cyclohexenyl substituents () exhibit distinct unit cell parameters (e.g., a = 9.506 Å, β = 101.8°), highlighting substituent-dependent lattice distortions .

Pharmacological Potential

- Antibacterial Activity : Compound 16 () shows antibacterial properties, likely due to the naphthofuran moiety’s planar structure enhancing DNA intercalation. The target compound’s acetyl group may similarly participate in hydrogen bonding with microbial targets .

- Enzyme Inhibition : Acetazolamide (), a sulfonamide derivative, inhibits carbonic anhydrase. While the target compound lacks a sulfamoyl group, its acetyl moiety could interact with enzymatic active sites via hydrophobic or dipole interactions .

Biological Activity

N-(4-acetyl-5-methyl-5-propyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and other pharmacological properties.

Chemical Structure

The molecular formula of this compound is C10H17N3O2S. The structure features a thiadiazole ring that is known for its significant biological activity due to the presence of nitrogen atoms in the ring system.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiadiazoles, including this compound, showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for tested strains were as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These results highlight the compound's potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

The antiviral efficacy of thiadiazole derivatives has also been documented. In vitro studies have shown that certain derivatives can inhibit viral replication effectively. For instance, compounds similar to this compound demonstrated significant activity against hepatitis viruses with EC50 values indicating low cytotoxicity and high antiviral potency .

Other Pharmacological Activities

Thiadiazole derivatives have been reported to possess a range of other biological activities including:

- Anti-inflammatory : Compounds have shown effectiveness in reducing inflammation markers in various models.

- Anticonvulsant : Some derivatives exhibit potential as anticonvulsants in animal models.

- Antithrombotic : Thiadiazoles have been investigated for their ability to inhibit platelet aggregation.

These activities are attributed to the unique structural features of thiadiazoles which allow for interaction with multiple biological targets .

Case Studies

A notable case study involved the synthesis and evaluation of several thiadiazole derivatives for their biological activities. The study found that modifications at specific positions on the thiadiazole ring significantly impacted their antimicrobial and antiviral effectiveness. For example, substituents at the 2-position of the thiadiazole ring enhanced antibacterial activity by increasing solubility and bioavailability .

Q & A

Q. What synthetic routes are commonly used to prepare N-(4-acetyl-5-methyl-5-propyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, and what key reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of thiosemicarbazides with aldehydes/ketones, followed by cyclization and acetylation. Critical parameters include:

- Solvent choice: Polar aprotic solvents (e.g., ethanol, DMF) improve solubility and reaction homogeneity.

- Temperature: Controlled heating (80–90°C) during cyclization ensures optimal ring closure without decomposition .

- Catalysts: Acidic conditions (e.g., acetic acid) accelerate cyclization, as noted in analogous thiadiazole syntheses .

Q. What spectroscopic techniques are essential for structural characterization, and which functional groups do they confirm?

- Methodological Answer:

- ¹H/¹³C NMR: Assigns substituents (e.g., methyl, propyl groups) and confirms regiochemistry via coupling patterns .

- IR Spectroscopy: Detects carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring vibrations (~650 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (±5 ppm accuracy) and fragmentation patterns .

Q. What biological activities are reported for structurally analogous thiadiazole derivatives?

- Methodological Answer: Analogous compounds exhibit:

- Anticancer activity: Inhibition of cancer cell proliferation (e.g., via tubulin binding or topoisomerase inhibition) .

- Antimicrobial effects: Demonstrated through agar diffusion assays against Gram-positive bacteria (MIC ≤ 25 µg/mL) .

- Structure-activity relationships (SAR): Electron-withdrawing groups (e.g., acetyl) enhance bioactivity .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data in stereochemical assignments be resolved?

- Methodological Answer:

- 2D NMR (NOESY/ROESY): Identifies spatial proximities (e.g., axial vs. equatorial substituents) .

- X-ray refinement (SHELXL): Resolves bond lengths/angles and confirms absolute configuration via Flack parameter analysis .

- Computational validation: DFT-optimized geometries compared to crystallographic data to reconcile discrepancies .

Q. What strategies optimize bioactivity through targeted structural modifications, particularly for anticancer applications?

- Methodological Answer:

- Substituent variation: Introduce fluorinated or heteroaromatic groups to enhance lipophilicity and target affinity .

- Prodrug design: Mask polar groups (e.g., acetamide) with ester linkages for improved bioavailability .

- In vitro screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to prioritize derivatives .

Q. How can computational methods predict enzymatic binding interactions for this compound?

- Methodological Answer:

- Molecular docking (AutoDock Vina): Models interactions with targets (e.g., EGFR, COX-2) using crystal structures from the PDB .

- MD simulations (GROMACS): Assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond persistence .

- QSAR modeling: Correlates substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values .

Q. What methodologies characterize polymorphs and their impact on physicochemical properties?

- Methodological Answer:

- Powder XRD: Identifies distinct crystalline phases via Bragg peak analysis .

- DSC/TGA: Measures thermal stability and phase transitions (e.g., melting points, decomposition) .

- Solubility studies: Compare dissolution rates in biorelevant media (e.g., FaSSIF) to assess bioavailability differences .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across different assay systems?

- Methodological Answer:

- Standardize protocols: Use CLSI guidelines for antimicrobial assays to minimize variability .

- Dose-response validation: Repeat IC₅₀ determinations with orthogonal assays (e.g., ATP-luciferase vs. resazurin) .

- Control for solvent effects: Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts .

Experimental Design Considerations

Q. What steps ensure reproducibility in multi-step syntheses of this compound?

- Methodological Answer:

- Intermediate characterization: Isolate and validate each precursor via LC-MS and melting point analysis .

- Reaction monitoring: Use TLC/HPLC to track progression and minimize side products .

- Purification protocols: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for final product isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.